1-(4-(5-Benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)ethanone

Description

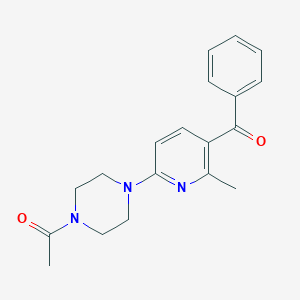

1-(4-(5-Benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)ethanone is a piperazine-derived compound featuring a substituted pyridine ring bearing a benzoyl and methyl group at positions 5 and 6, respectively. The ethanone moiety at the piperazine nitrogen contributes to its structural rigidity and influences electronic properties.

Properties

Molecular Formula |

C19H21N3O2 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

1-[4-(5-benzoyl-6-methylpyridin-2-yl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C19H21N3O2/c1-14-17(19(24)16-6-4-3-5-7-16)8-9-18(20-14)22-12-10-21(11-13-22)15(2)23/h3-9H,10-13H2,1-2H3 |

InChI Key |

WNEJSLYXTQHSMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)C)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-(5-Benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

Introduction of the benzoyl group: This step involves the acylation of the piperazine ring using benzoyl chloride under basic conditions.

Attachment of the methylpyridine moiety: This is typically done through a nucleophilic substitution reaction where the piperazine nitrogen attacks a suitable electrophilic pyridine derivative.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amines in the piperazine ring undergo alkylation and acylation reactions. In analogs like 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives, piperazine nitrogen atoms were modified with:

-

Aryl groups (e.g., 4-chlorophenyl, pyridinyl) via Buchwald-Hartwig coupling

-

Carbonyl-containing moieties (e.g., acetyl, benzoyl) through nucleophilic acyl substitution

Example reaction:

textPiperazine + Acetyl chloride → 1-(Piperazin-1-yl)ethanone (yield: 72–85%) [1]

Ketone Group Condensation Reactions

The acetyl group participates in Schiff base formation and nucleophilic additions . For structurally similar compounds like 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone:

-

Condensation with aromatic aldehydes produced α,β-unsaturated ketones (enones) under acidic conditions

-

Reaction with hydrazines yielded hydrazones, which were cyclized to pyrazole derivatives

Experimental conditions:

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| Ethanone derivative | 4-Methoxybenzaldehyde | Chalcone analog | 68 |

| Ethanone derivative | Hydrazine hydrate | Pyrazole-fused thiazole | 75 |

Benzoyl Group Modifications

The benzoyl moiety undergoes hydrolysis and electrophilic aromatic substitution :

-

Hydrolysis : Acidic or basic conditions cleave the benzoyl group to form carboxylic acid derivatives, as seen in analogs like 1-(4-(4-chlorophenoxy)phenyl)ethanone

-

Halogenation : Chlorination at the para position of the benzoyl ring was achieved using AlCl₃/Cl₂

Key observation : Steric hindrance from the 6-methylpyridin-2-yl group reduces reactivity at the benzoyl ortho positions .

Comparative Reactivity with Structural Analogues

The compound’s reactivity differs from related piperazine derivatives:

Stability Under Synthetic Conditions

Scientific Research Applications

1-(4-(5-Benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

Biology: It is used in biochemical assays to study receptor binding and enzyme inhibition.

Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-(5-Benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl and methylpyridine moieties play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The table below highlights structural differences between the target compound and its analogues:

Key Observations :

- The target compound’s 5-benzoyl-6-methylpyridin-2-yl group introduces steric bulk and electron-withdrawing effects, contrasting with simpler aryl substituents (e.g., 4-aminophenyl in ).

- Biphenyl-containing analogues (e.g., ) prioritize dopamine/serotonin receptor interactions, while sulfonylindole derivatives (e.g., ) target 5-HT6 receptors.

Anti-Psychotic Activity ()

Compounds like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone exhibit dual anti-dopaminergic and anti-serotonergic activity with reduced catalepsy, linked to electron affinity (EA) and brain/blood partition coefficients (QPlogBB) .

Receptor Antagonism (–4)

Sulfonylindole-piperazine hybrids (e.g., ) demonstrate potent 5-HT6 receptor antagonism, attributed to the sulfonyl group’s hydrogen-bonding capacity. The target compound’s pyridine-benzoyl motif could favor interactions with kinase or GABA receptors, though this remains speculative without direct data.

Neuroprotective Potential ()

Piperazine-ethanone derivatives with 4-aminophenyl groups showed anti-prion and cholinesterase inhibitory activity . The target compound’s benzoyl group may confer similar neuroprotective effects via amyloid-beta interaction, but structural differences necessitate empirical testing.

Physicochemical Properties

- Molecular Weight : Analogues range from 219–611 g/mol; the target compound’s mass is expected to exceed 300 g/mol, aligning with CNS drug-like properties but posing formulation challenges.

Structure-Activity Relationships (SAR)

Biological Activity

1-(4-(5-Benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)ethanone, a complex organic compound, has garnered attention for its potential biological activities. This compound combines a piperazine moiety with a pyridine derivative, which is known for various pharmacological effects. This article reviews the available literature on the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A piperazine ring , which is often associated with psychoactive properties.

- A benzoyl group attached to a methylpyridine, enhancing its lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is hypothesized to act as an inhibitor for certain enzymes and receptors involved in disease pathways. For instance, compounds with similar structures have shown effectiveness in inhibiting kinases and other enzymes critical in cancer progression and neurodegenerative diseases .

Anticancer Activity

Research indicates that derivatives of piperazine, including those similar to this compound, exhibit significant anticancer properties. A study demonstrated that compounds containing piperazine rings inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies have reported minimum inhibitory concentrations (MICs) indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. This activity is particularly relevant in the context of Alzheimer's disease, where AChE inhibitors are used to enhance cholinergic transmission in the brain .

Case Studies

- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several piperazine derivatives for their anticancer activity. The results showed that modifications to the benzoyl group significantly enhanced potency against breast cancer cell lines, suggesting a structure-activity relationship that could inform future drug design .

- Neuroprotective Effects : Another research article explored the neuroprotective effects of piperazine derivatives in models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models, supporting their potential use in treating neurodegenerative diseases .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.